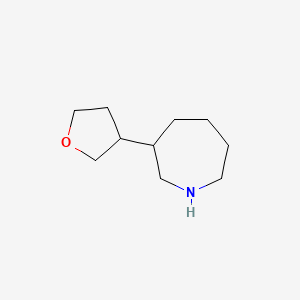

3-(Oxolan-3-yl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxolan-3-yl)azepane is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(Oxolan-3-yl)azepane is 1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3-(Oxolan-3-yl)azepane is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Azepanium Ionic Liquids

Azepanium ionic liquids, derived from azepane, represent a novel family of room temperature ionic liquids. These substances have emerged from the transformation of azepane, a byproduct of diamine production processes in the polyamide industry. Their synthesis involves the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, which are then converted into quaternary azepanium salts through further quaternisation reactions. The study highlights the potential of azepanium ionic liquids in various applications, owing to their wide electrochemical windows and promising properties as safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).

Synthesis of Heterocycles

A phosphine-mediated tandem reaction of ynones with 2-azido alcohols has been developed for constructing 1,4-oxazepines and 1,3-oxazines. This method offers a promising route to synthetically useful as well as biologically active heterocycles under mild conditions, potentially enhancing the preparation of chiral ligands (François-Endelmond et al., 2010).

Antimicrobial Aliphatic Copolyester

A strategy has been proposed to impart antimicrobial properties to biodegradable poly(oxepan-2-one), based on the grafting of pendant ammonium salts through "click" chemistry. This approach involves the copolymerization of 3-chlorooxepan-2-one with oxepan-2-one, followed by conversion of pendant chlorides into azides and subsequent addition of quaternary ammonium-containing alkynes. The resultant materials exhibit antimicrobial activity against Escherichia coli, indicating their potential application in biomedical fields (Riva et al., 2008).

Platinum-Catalyzed Enyne Cyclization

The oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes, formed through intramolecular Pt(II)-catalyzed cyclopropanation of enol ethers by alkynes, yields oxepane derivatives. This study provides insight into the utility of platinum-catalyzed reactions for generating functionalized oxepanes, demonstrating their potential in organic synthesis (Nevado et al., 2004).

Safety And Hazards

The safety information for 3-(Oxolan-3-yl)azepane indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

3-(oxolan-3-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDIUHSDJYBJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-3-yl)azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)